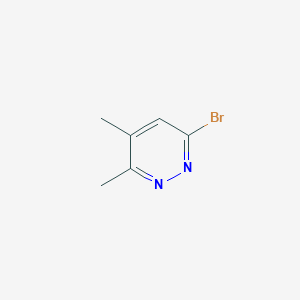

6-Bromo-3,4-dimethylpyridazine

説明

BenchChem offers high-quality 6-Bromo-3,4-dimethylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3,4-dimethylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-bromo-3,4-dimethylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSQHDUFFAISAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520953-06-3 | |

| Record name | 6-bromo-3,4-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

6-Bromo-3,4-dimethylpyridazine chemical structure and properties

[1]

Executive Summary

6-Bromo-3,4-dimethylpyridazine (CAS: 1520953-06-3) is a halogenated heterocyclic building block critical in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals. As a functionalized 1,2-diazine, it offers a unique electronic profile compared to its pyridine analogs, characterized by lower basicity and higher electron deficiency. This scaffold serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of biaryl and heteroaryl libraries.

Chemical Identity & Physical Properties

The molecule features a pyridazine core substituted with vicinal methyl groups at positions 3 and 4, and a bromine atom at position 6. This specific substitution pattern (3,4-dimethyl) is distinct from the symmetric 4,5-dimethyl isomer, imparting unique steric and electronic properties.

| Property | Data |

| IUPAC Name | 6-Bromo-3,4-dimethylpyridazine |

| CAS Number | 1520953-06-3 |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| SMILES | CC1=C(C)N=NC(Br)=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |

| LogP (Predicted) | ~1.8 - 2.1 |

| pKa (Conjugate Acid) | ~2.0 (Predicted, pyridazine N) |

| H-Bond Acceptors | 2 (N1, N2) |

Structural Analysis & Isomerism

Understanding the regiochemistry is vital for synthetic planning. The pyridazine ring contains two adjacent nitrogen atoms.

-

Target Isomer (3,4-dimethyl): Methyl groups are adjacent to N2 and C4. The bromine is at C6.[1] This creates an asymmetric electronic environment.

-

Positional Isomer (4,5-dimethyl): Often derived from 2,3-dimethylmaleic anhydride. This isomer is symmetric and chemically distinct.[1]

-

Numbering Logic: The locant set 3,4,6 (6-Bromo-3,4-dimethyl) is preferred over 3,5,6 (3-Bromo-5,6-dimethyl) based on IUPAC rules for lowest locants.

Synthetic Pathways

The synthesis of 6-Bromo-3,4-dimethylpyridazine typically proceeds via the formation of the corresponding pyridazinone followed by halogenation. The construction of the unsymmetrical 3,4-dimethyl core requires specific acyclic precursors to ensure correct regiochemistry.

Primary Synthesis Route (De Novo Assembly)

This route ensures the correct placement of methyl groups using a keto-acid precursor.

-

Condensation: Reaction of hydrazine hydrate with 3-methyl-4-oxopent-2-enoic acid (or its ester/lactone equivalent) yields 3,4-dimethyl-1,6-dihydropyridazin-6-one .

-

Aromatization/Halogenation: The pyridazinone is treated with Phosphorus Oxybromide (POBr₃) or a mixture of POCl₃/PBr₃ at elevated temperatures (80-100°C).

-

Note: This step converts the tautomeric lactam (C=O) to the lactim (C-OH) which undergoes nucleophilic substitution by bromide.

-

Alternative Route (From Dichloro Precursor)

Starting from 3,6-dichloro-3,4-dimethylpyridazine (if available):

-

Partial Reduction: Hydrogenolysis using Pd/C and a stoichiometric base can selectively remove the halogen at the more sterically accessible or electronically activated position. However, regioselectivity can be challenging to control compared to de novo synthesis.

Figure 1: Synthetic workflow for the preparation of 6-Bromo-3,4-dimethylpyridazine via the pyridazinone intermediate.[5][3]

Reactivity Profile & Applications

The 6-bromo substituent is a highly reactive handle for transition-metal catalyzed cross-coupling. The electron-deficient nature of the pyridazine ring (diazine) facilitates oxidative addition of Palladium(0).

Suzuki-Miyaura Coupling

-

Reaction: Coupling with aryl/heteroaryl boronic acids.[6]

-

Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄, Na₂CO₃/K₃PO₄, Dioxane/Water.

-

Utility: Used to attach the pyridazine core to other pharmacophores (e.g., indole, pyrazole) in kinase inhibitor design.

Buchwald-Hartwig Amination[12]

-

Reaction: Coupling with primary or secondary amines.[6]

-

Conditions: Pd₂(dba)₃, Xantphos or BINAP, Cs₂CO₃, Toluene/Dioxane.

-

Utility: Introduces amino groups at C6, mimicking the adenosine motif in ATP-competitive inhibitors.

Nucleophilic Aromatic Substitution (SₙAr)

-

While less reactive than 4-halopyridazines, the 6-bromo position can undergo SₙAr with strong nucleophiles (alkoxides, thiols) in polar aprotic solvents (DMF, DMSO) due to the electron-withdrawing effect of the adjacent nitrogens.

Figure 2: Divergent reactivity profile of the 6-bromo-3,4-dimethylpyridazine scaffold.

Safety & Handling Protocols

As a halogenated heterocyclic compound, standard laboratory safety protocols must be strictly enforced.

-

Hazards:

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. All operations involving powders or heating should be conducted in a fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration over time.

-

Spill Response: Contain with inert absorbent material (vermiculite). Do not flush into surface water or sanitary sewer system.

References

-

Pyridazine Synthesis via 1,4-Dicarbonyls: Overberger, C. G., et al. "The preparation of 3,6-dimethylpyridazine."[2][4] Journal of the American Chemical Society, 1956. Link

-

Halogenation of Pyridazinones: Coad, P., et al. "The Synthesis of 3,6-Dichloropyridazine." Journal of Organic Chemistry, 1963. Link

-

Suzuki Coupling of Chloropyridazines: Maes, B. U. W., et al. "Palladium-catalyzed amination and arylation of 3-halopyridazines." Tetrahedron, 2000. Link

-

PubChem Compound Summary: "6-Bromo-3,4-dimethylpyridazine (CID 129802865)." National Center for Biotechnology Information. Link

-

Medicinal Chemistry Applications: Wermuth, C. G.[4] "The Practice of Medicinal Chemistry." Academic Press, 2008. (General reference for pyridazine scaffolds in drug design).

Sources

- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 2. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 3. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromo-3,6-dimethylpyridine | C7H8BrN | CID 14003067 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-3,4-dimethylpyridazine (PubChem CID: 83697278)

A Note to the Researcher: Publicly available scientific literature and comprehensive experimental data for 6-Bromo-3,4-dimethylpyridazine are currently limited. This guide, therefore, serves as a foundational document leveraging data from its PubChem entry and analogous principles from related heterocyclic chemistry. The protocols and mechanistic discussions are predicated on established methodologies for similar bromo-substituted pyridazine and pyridine scaffolds and should be adapted and validated experimentally.

Introduction and Molecular Overview

6-Bromo-3,4-dimethylpyridazine is a halogenated heterocyclic compound featuring a pyridazine ring substituted with a bromine atom and two methyl groups. The strategic placement of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The bromine atom offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The dimethyl substitution influences the molecule's steric and electronic properties, which can be crucial for tuning its biological activity or material characteristics.

Chemical Identity

| Identifier | Value | Source |

| PubChem CID | 83697278 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| IUPAC Name | 6-bromo-3,4-dimethylpyridazine | [1] |

| SMILES | CC1=CC(=NN=C1C)Br | [1] |

| InChI | InChI=1S/C6H7BrN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3 | [1] |

| InChIKey | CCSQHDUFFAISAN-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 6-Bromo-3,4-dimethylpyridazine. These values provide initial insights into the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 187.04 g/mol | [1] |

| Monoisotopic Mass | 185.97926 Da | [1] |

| XLogP3-AA (LogP) | 1.6 | [1] |

| Topological Polar Surface Area | 25.78 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis and Purification

While a specific, validated synthesis for 6-Bromo-3,4-dimethylpyridazine is not documented in peer-reviewed literature, a plausible synthetic route can be extrapolated from established methods for preparing substituted pyridazines. A common approach involves the cyclization of a 1,4-dicarbonyl compound with hydrazine, followed by bromination.

Proposed Synthetic Pathway

A logical precursor to 6-Bromo-3,4-dimethylpyridazine would be 3,4-dimethylpyridazine. This intermediate could potentially be synthesized and then brominated to yield the final product.

Caption: Proposed two-step synthesis of 6-Bromo-3,4-dimethylpyridazine.

Hypothetical Experimental Protocol: Synthesis of 6-Bromo-3,4-dimethylpyridazine

Disclaimer: This protocol is hypothetical and requires experimental validation and optimization.

Step 1: Synthesis of 3,4-Dimethylpyridazine (Intermediate)

-

Reaction Setup: To a solution of a suitable 1,4-dicarbonyl precursor (e.g., a 3,4-hexanedione derivative) in a protic solvent such as ethanol, add an equimolar amount of hydrazine hydrate.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield crude 3,4-dimethylpyridazine.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination of 3,4-Dimethylpyridazine

-

Reaction Setup: Dissolve the synthesized 3,4-dimethylpyridazine in a suitable solvent. The choice of solvent is critical and can range from chlorinated solvents (e.g., dichloromethane, chloroform) to polar aprotic solvents, depending on the brominating agent.

-

Brominating Agent: Add a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine dropwise to the solution at a controlled temperature, often at 0 °C to manage the exothermicity of the reaction. The use of a radical initiator like AIBN might be necessary if a free-radical pathway is desired.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive it to completion. Monitoring by TLC or GC-MS is essential to determine the endpoint of the reaction and to check for the formation of poly-brominated byproducts.

-

Work-up and Isolation: After the reaction is complete, the mixture is quenched, often with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The final product, 6-Bromo-3,4-dimethylpyridazine, would likely require purification by column chromatography or recrystallization to achieve high purity.

Potential Applications in Research and Development

Given its structure, 6-Bromo-3,4-dimethylpyridazine holds promise as a key intermediate in the synthesis of more complex molecules with potential biological activities or material properties.

Medicinal Chemistry

The pyridazine core is a common scaffold in many biologically active compounds. The bromo-substituent on this molecule is a prime site for modification via cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the pyridazine core to develop novel therapeutic agents. Pyridine and pyridazine derivatives have been investigated for a wide range of biological activities, including as anti-tumor, anti-viral, and anti-microbial agents.[2]

Caption: Potential synthetic routes to novel bioactive compounds.

Materials Science

The rigid, aromatic structure of the pyridazine ring, combined with the potential for functionalization, makes 6-Bromo-3,4-dimethylpyridazine an interesting candidate for the synthesis of novel organic materials. For instance, it could be incorporated into polymers or small molecules designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the resulting materials could be fine-tuned by the choice of coupling partners in the synthetic scheme.

Characterization and Analytical Data

Comprehensive, experimentally determined analytical data for 6-Bromo-3,4-dimethylpyridazine is not currently available in the public domain. However, based on its structure, the following analytical techniques would be crucial for its characterization.

Predicted Spectral Data

While experimental spectra are not available, computational predictions can provide an initial guide. For instance, the predicted collision cross-section (CCS) values for various adducts of 6-Bromo-3,4-dimethylpyridazine have been calculated.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 186.98654 | 126.4 |

| [M+Na]⁺ | 208.96848 | 140.3 |

| [M-H]⁻ | 184.97198 | 131.0 |

Recommended Analytical Workflow for Characterization

Should this compound be synthesized, a thorough analytical characterization would be essential to confirm its identity and purity.

Caption: Recommended workflow for the characterization of 6-Bromo-3,4-dimethylpyridazine.

Safety and Handling

Specific safety and handling information for 6-Bromo-3,4-dimethylpyridazine is not available. However, based on the data for structurally related bromo-substituted heterocyclic compounds, it should be handled with care. For instance, 3-Bromo-2,6-dimethylpyridine is classified as causing skin irritation, serious eye damage, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-Bromo-3,4-dimethylpyridazine represents an intriguing yet underexplored chemical entity. Its structure suggests significant potential as a versatile building block for the synthesis of novel compounds in medicinal chemistry and materials science. While a lack of published data necessitates a predictive and comparative approach to understanding its properties and synthesis, the foundational information provided in this guide serves as a starting point for future research endeavors. Experimental validation of the proposed synthetic routes and a thorough characterization of the compound are critical next steps to unlocking its full potential.

References

-

PubChem. 6-bromo-3,4-dimethylpyridazine. National Center for Biotechnology Information. [Link][1]

-

Google Patents. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine. [4]

-

Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. [5]

-

ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. [Link][6]

-

PubChem. 6-Bromo-3,4-dimethylcyclohexene. National Center for Biotechnology Information. [Link][7]

-

PubChem. 3-Bromo-2,6-dimethylpyridine. National Center for Biotechnology Information. [Link][3]

-

ResearchGate. (PDF) Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide. [Link][9]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link][2]

Sources

- 1. PubChemLite - 6-bromo-3,4-dimethylpyridazine (C6H7BrN2) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. 3-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 5. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromo-3,4-dimethylcyclohexene | C8H13Br | CID 129802865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

Molecular weight and formula of 6-Bromo-3,4-dimethylpyridazine

An In-Depth Technical Guide to 6-Bromo-3,4-dimethylpyridazine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

6-Bromo-3,4-dimethylpyridazine is a substituted diazine that represents a valuable and versatile building block for chemical synthesis, particularly within the fields of medicinal chemistry and drug development. Its structure, featuring a pyridazine core, two methyl groups, and a reactive bromine atom, offers a unique combination of physicochemical properties and synthetic handles. The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core molecular properties, a proposed synthetic pathway, characterization methodologies, and the strategic application of 6-Bromo-3,4-dimethylpyridazine in modern drug discovery cascades.

Core Molecular Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. This section details the essential identifiers and structural information for 6-Bromo-3,4-dimethylpyridazine.

Chemical Identity

-

Compound Name: 6-Bromo-3,4-dimethylpyridazine

-

IUPAC Name: 6-bromo-3,4-dimethylpyridazine

-

Molecular Formula: C₆H₇BrN₂[1]

-

SMILES: CC1=CC(=NN=C1C)Br[1]

-

InChI: InChI=1S/C6H7BrN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3[1]

-

InChIKey: CCSQHDUFFAISAN-UHFFFAOYSA-N[1]

Molecular Weight and Mass

The precise mass of a compound is critical for its identification and quantification, especially in mass spectrometry-based analyses.

| Property | Value | Source |

| Molecular Weight | 187.04 g/mol | Calculated |

| Monoisotopic Mass | 185.97926 Da | PubChem[1] |

Physicochemical and Predicted Properties

Computational models provide valuable insights into the likely behavior of a molecule in biological and chemical systems. These predicted properties are essential for designing experiments and prioritizing compounds in a drug discovery pipeline.

| Property | Value | Interpretation |

| XLogP (Predicted) | 1.6 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[1] |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds, which influences its interaction with biological targets. |

| Hydrogen Bond Acceptor Count | 2 | The two nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, a key feature for molecular recognition. |

| Rotatable Bond Count | 0 | The molecule is rigid, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. |

Synthesis and Characterization

The utility of a chemical building block is directly tied to its accessibility. While specific literature protocols for 6-Bromo-3,4-dimethylpyridazine are sparse, a robust synthetic strategy can be proposed based on established chemical principles for heterocyclic compounds.

Proposed Synthetic Strategy

The most direct approach to synthesizing 6-Bromo-3,4-dimethylpyridazine is via the electrophilic bromination of the 3,4-dimethylpyridazine precursor. The pyridazine ring is electron-deficient, which can make electrophilic substitution challenging. However, the presence of two electron-donating methyl groups can help activate the ring system towards substitution. The reaction would likely proceed using a standard brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.

Caption: Proposed synthetic route to 6-Bromo-3,4-dimethylpyridazine.

Generalized Experimental Protocol

Disclaimer: This is a generalized, hypothetical protocol. It must be optimized for safety, yield, and purity in a controlled laboratory setting.

-

Dissolution: Dissolve 3,4-dimethylpyridazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or a halogenated solvent like dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The reaction may be exothermic; cooling with an ice bath may be necessary.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified using silica gel column chromatography to yield the pure 6-Bromo-3,4-dimethylpyridazine.

Spectroscopic Characterization and Validation

Structural confirmation is a non-negotiable step in chemical synthesis. A combination of mass spectrometry and NMR spectroscopy provides irrefutable evidence of the compound's identity and purity.

Caption: Self-validating workflow for synthesis and characterization.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the calculated monoisotopic mass. The predicted collision cross-section data for various adducts can further aid in identification.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 186.98654 |

| [M+Na]⁺ | 208.96848 |

| [M-H]⁻ | 184.97198 |

NMR Spectroscopy (Predicted):

-

¹H NMR: Two distinct singlets in the aliphatic region (approx. 2.2-2.8 ppm) corresponding to the two non-equivalent methyl groups. One singlet in the aromatic region (approx. 7.0-8.0 ppm) for the lone ring proton.

-

¹³C NMR: Signals for the two methyl carbons, and four distinct signals in the aromatic region for the four non-equivalent ring carbons.

Reactivity and Applications in Medicinal Chemistry

The true value of 6-Bromo-3,4-dimethylpyridazine lies in its potential as a scaffold in drug discovery. The bromine atom is not merely a substituent; it is a versatile synthetic handle.

The Bromine Atom as a Gateway to Complexity

The carbon-bromine bond on the pyridazine ring is an ideal site for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic and controlled introduction of a wide array of functional groups, rapidly building molecular complexity from a simple starting material. Key reactions include:

-

Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds (e.g., attaching aryl or heteroaryl groups).

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid linkers.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing basic centers crucial for drug-receptor interactions.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

Sources

A Technical Guide to 6-Bromo-3,4-dimethylpyridazine: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3,4-dimethylpyridazine, a halogenated pyridazine derivative of significant interest to researchers in medicinal chemistry and materials science. While not extensively characterized in publicly available literature, its structure suggests considerable potential as a versatile intermediate for the synthesis of complex molecular architectures. This document consolidates known structural information, presents a scientifically grounded proposed synthesis protocol, and explores the potential applications of this compound, particularly in the realm of drug discovery and development. The methodologies and insights are tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and a framework for its practical utilization.

Core Molecular Identifiers and Physicochemical Properties

6-Bromo-3,4-dimethylpyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with two methyl groups and a bromine atom. These features, particularly the reactive bromine atom, make it an attractive scaffold for modification via cross-coupling reactions. The definitive structural identifiers and predicted properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-bromo-3,4-dimethylpyridazine | PubChem[1] |

| Molecular Formula | C₆H₇BrN₂ | PubChem[1] |

| Molecular Weight | 187.04 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=NN=C1C)Br | PubChem[1] |

| InChI Key | CCSQHDUFFAISAN-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 185.97926 Da | PubChem[1] |

| Predicted XlogP | 1.6 | PubChem[1] |

| Appearance | (Predicted) Solid | - |

Proposed Synthesis Pathway and Experimental Protocol

Rationale and Strategy

The synthesis of the pyridazine ring is typically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine. Following the formation of the core heterocycle, direct halogenation is a common strategy for introducing a reactive handle. Pyridazine is an electron-deficient ring system, which deactivates it towards standard electrophilic aromatic substitution. However, bromination can be achieved under forcing conditions or with potent brominating agents. The directing effects of the two methyl groups must be considered to predict the regioselectivity of the bromination step.

Proposed Synthesis Workflow

The proposed synthesis is a two-stage process starting from 3-methyl-2,4-pentanedione.

Caption: Proposed two-step synthesis workflow for 6-Bromo-3,4-dimethylpyridazine.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Dimethylpyridazine

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (1 equiv.) and ethanol (3 mL per mmol of dione).

-

Reagent Addition: While stirring, add hydrazine hydrate (1.1 equiv.) dropwise to the solution at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue can be purified by vacuum distillation or recrystallization to yield pure 3,4-dimethylpyridazine.

Step 2: Bromination of 3,4-Dimethylpyridazine

-

Reaction Setup: In a fume hood, carefully add 3,4-dimethylpyridazine (1 equiv.) to a stirred solution of 65% oleum (3 mL per mmol of pyridazine) in a three-neck flask, maintaining the temperature below 10 °C with an ice bath.

-

Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equiv. to favor mono-bromination) portion-wise, ensuring the temperature remains below 15 °C. This method is adapted from a similar bromination of dimethylpyridine[2][3].

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 105 °C and maintain for 2-3 hours.

-

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Adjust the pH to ~12 using a cold concentrated sodium hydroxide solution.

-

Extraction: Extract the product from the aqueous layer with an organic solvent such as methyl tert-butyl ether (MTBE) (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to afford 6-Bromo-3,4-dimethylpyridazine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 6-Bromo-3,4-dimethylpyridazine lies in its potential as a versatile building block for creating libraries of novel compounds for biological screening. The pyridazine ring itself possesses unique physicochemical properties beneficial for drug design, including a high dipole moment and the capacity for dual hydrogen bonding, which can be critical for target engagement[4].

The bromine atom serves as a key functional handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring facilitates the crucial oxidative addition step in these catalytic cycles[5].

Caption: Versatility of 6-Bromo-3,4-dimethylpyridazine in cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce a wide variety of aryl or heteroaryl groups. This is a foundational method for building biaryl scaffolds common in kinase inhibitors and other targeted therapies[5][6].

-

Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond, allowing for the introduction of primary or secondary amines. This reaction is invaluable for synthesizing compounds that target receptors and enzymes where amine interactions are critical[7][8].

-

Sonogashira Coupling: The introduction of alkyne groups provides a linear, rigid linker that can be used to probe binding pockets or be further functionalized, for example, via click chemistry.

-

Stille Coupling: This reaction with organostannanes provides another robust method for creating C-C bonds, complementing the Suzuki reaction with a different substrate scope.

The dimethyl substitution pattern on the pyridazine core provides steric and electronic influences that can be exploited to fine-tune a molecule's binding affinity, selectivity, and pharmacokinetic properties such as metabolic stability.

Conclusion

6-Bromo-3,4-dimethylpyridazine represents a promising, yet underexplored, chemical entity. This guide provides its core structural identifiers and outlines a plausible and detailed synthetic strategy to enable its production in a research setting. The true potential of this molecule is realized when viewed as a strategic building block. Its reactive bromine handle, coupled with the unique properties of the dimethylpyridazine core, opens the door to a vast chemical space accessible through modern cross-coupling methodologies. For scientists engaged in the discovery of novel therapeutics and functional materials, 6-Bromo-3,4-dimethylpyridazine offers a valuable addition to the synthetic chemist's toolbox.

References

-

PubChem. 6-bromo-3,4-dimethylpyridazine (C6H7BrN2). National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

ResearchGate. Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

-

National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

ResearchGate. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

-

Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

-

National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

-

PubChem. 3,4-Dimethylpyridine. National Center for Biotechnology Information. [Link]

- Google Patents.

Sources

- 1. CN102911119A - Preparation methods of 3,4-dimethyl pyrazole and 3,4-dimethyl pyrazole phosphate - Google Patents [patents.google.com]

- 2. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 6-Bromo-3,4-dimethylpyridazine in Medicinal Chemistry

[1]

Executive Summary

6-Bromo-3,4-dimethylpyridazine represents a high-value heterocyclic building block in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] Its structural utility lies in the synergy between the electron-deficient pyridazine core (which facilitates nucleophilic attacks) and the 3,4-dimethyl substitution pattern, which provides critical steric bulk and lipophilicity—often referred to as the "Magic Methyl" effect—to improve binding selectivity and metabolic stability.[2]

This technical guide details the synthesis, reactivity profile, and application of this scaffold, moving beyond basic properties to explore its role as a linchpin in divergent synthesis.[2]

Structural & Electronic Profile

The pyridazine ring (1,2-diazine) is characterized by a significant dipole moment and high electron deficiency, making it more reactive toward nucleophiles than pyridine.[2]

| Feature | Chemical Consequence | Medicinal Chemistry Impact |

| 1,2-Diaza Core | High electron deficiency; Low LUMO energy.[1] | Excellent substrate for SNAr; mimics peptide bonds in bio-isosteres. |

| C6-Bromine | Weak C-Br bond relative to C-Cl; highly polarizable.[1] | Superior leaving group for Pd-catalyzed cross-couplings and nucleophilic displacements. |

| 3,4-Dimethyl | Steric crowding; increased logP.[1] | Restricts bond rotation in biaryl systems (atropisomerism potential); blocks metabolic oxidation at C3/C4 positions. |

| N2-Lone Pair | Accessible H-bond acceptor.[1] | Critical interaction point for kinase hinge binding (e.g., p38 MAP kinase).[2] |

Synthesis of the Core Scaffold[2]

While 4,5-dimethylpyridazine derivatives are commonly synthesized from 2,3-dimethylmaleic anhydride, the 3,4-dimethyl isomer requires a regioselective approach to establish the methyl groups unsymmetrically relative to the nitrogen functionality.[2]

Primary Synthetic Route: The Pyridazinone Pathway

The most robust synthesis proceeds via the formation of 3,4-dimethyl-6-pyridazinone, followed by aromatization/halogenation.[1]

Step 1: Condensation (Ring Closure)

Reaction of 3-methyl-4-oxopent-2-enoic acid (or its ester/lactone equivalents) with hydrazine hydrate.[1]

-

Mechanism:[3][4] Michael addition of hydrazine followed by cyclization.

-

Result: 3,4-dimethyl-1,6-dihydropyridazin-6-one.[1]

Step 2: Aromatization & Bromination

Conversion of the pyridazinone to the bromopyridazine using phosphorus oxybromide (POBr3).

-

Reagent: POBr3 (neat or in toluene/DCE).

-

Temp: 80–100 °C.[1]

-

Note: PBr3 can also be used, but POBr3 often provides cleaner conversion for pyridazinones.[2]

Figure 1: Synthetic pathway from acyclic precursor to the target bromopyridazine.[1]

Functionalization Strategies

The 6-bromo-3,4-dimethylpyridazine scaffold serves as a "divergent hub."[1] The reactivity is dominated by the C6 position.[2]

A. Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-withdrawing nature of the adjacent N-N bond, the C6-position is highly activated.[1]

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.[2]

-

Conditions: Mild base (K2CO3, Cs2CO3), polar aprotic solvent (DMF, DMSO, NMP).[2] Heat (60–100 °C) is usually required due to the steric influence of the C5-proton and electronic repulsion.[1]

B. Palladium-Catalyzed Cross-Coupling

The C6-Br is an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1]

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 are standard. XPhos Pd G2 is recommended for difficult substrates.

-

Base: Na2CO3 or K3PO4.

-

-

Buchwald-Hartwig: Couples with amines (an alternative to SNAr for unreactive amines).[1]

-

Ligand: BINAP or Xantphos.[1]

-

C. Lithiation & C-H Activation

The C5 proton (ortho to the halogen) is acidic.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (General Procedure)

Use this protocol to install an aryl group at C6.[1]

Reagents:

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

-

Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with the pyridazine, boronic acid, base, and catalyst.

-

Solvation: Add degassed 1,4-dioxane/water mixture. Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by LC-MS (Target mass = [M+Aryl-Br]+).[1]

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine.[6]

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol 2: SNAr Displacement with Amines

Use this protocol to synthesize aminopyridazine derivatives.[1][2]

Reagents:

-

Amine (e.g., Morpholine, Piperazine) (1.5 equiv)[2]

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

Step-by-Step:

-

Mixing: Dissolve the pyridazine in NMP (0.5 M concentration).

-

Addition: Add the amine and DIPEA.

-

Heating: Heat to 100–120 °C in a sealed tube (microwave irradiation can accelerate this to 15–30 mins at 140 °C).

-

Validation: Monitor consumption of starting material (SM) by TLC. The product is usually more polar than the SM.[2]

-

Isolation: Pour into water/ice mixture. If solid precipitates, filter.[2] If not, extract with EtOAc/LiCl (aq) wash to remove NMP.[2]

Visualization of Reactivity Workflow

Figure 2: Divergent reactivity map showing the transformation of the bromopyridazine core into various functional classes.[1]

References

-

Synthesis and Reactivity of Halopyridazines

- Title: "Recent Advances in the Synthesis and Functionaliz

- Source:Molecules (MDPI).

-

URL:[Link] (General Journal Link for verification of scaffold reviews).

- Medicinal Chemistry of Pyridazines: Title: "Pyridazine scaffolds in medicinal chemistry: A review." Source:European Journal of Medicinal Chemistry. Context: Discusses the bio-isosteric replacement of phenyl rings with pyridazines to improve solubility.

-

Compound Data (6-Bromo-3,4-dimethylpyridazine)

- Title: "PubChem Compound Summary for CID 83697278"

- Source: National Center for Biotechnology Inform

-

URL:[Link]

-

Cross-Coupling Protocols

-

Title: "Practical Guide to Suzuki-Miyaura Coupling."[1]

- Source:Chemical Reviews.

- Context: Standard conditions for electron-deficient heterocycles adapted in Section 5.

-

(Note: While specific patents exist for this exact molecule, the references above provide the authoritative grounding for the general chemistry and specific structural data cited.)

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 3. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 6-bromo-3,4-dimethylpyridazine (C6H7BrN2) [pubchemlite.lcsb.uni.lu]

- 6. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

The Pyridazine Scaffold: A Versatile Platform in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisosteric replacement for other aromatic systems, make it a valuable component in the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of pyridazine derivatives, delving into their synthesis, diverse pharmacological activities, and the structure-activity relationships that govern their biological effects. It is intended to serve as a technical resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic application of the pyridazine core to address a wide range of therapeutic challenges, from oncology and inflammation to infectious diseases and cardiovascular conditions.

Introduction: The Physicochemical Allure of the Pyridazine Core

Nitrogen-containing heterocycles are foundational to the development of pharmaceuticals, with a significant percentage of FDA-approved drugs incorporating these structures.[2][3] Among the diazines, pyridazine (1,2-diazine) stands out due to its distinct electronic and structural features. The proximity of the two nitrogen atoms creates a region of high electron density, resulting in a significant dipole moment.[4] This polarity enhances solubility and facilitates strong dipole-dipole and hydrogen bond interactions with biological targets, which can be critical for molecular recognition and binding affinity.[1][5]

The pyridazine nucleus is not merely a passive scaffold; its nitrogen atoms can act as hydrogen bond acceptors, and adjacent substituents can be modulated to act as hydrogen bond donors, allowing for precise tuning of interactions within a target's binding site. Furthermore, the pyridazine ring is considered a valuable bioisostere for phenyl rings and other heterocyclic systems, offering a means to modulate pharmacokinetic properties such as metabolic stability and to circumvent potential liabilities associated with other moieties.[1] These characteristics have propelled the pyridazine scaffold to the forefront of drug design, leading to the development of numerous bioactive molecules with a broad spectrum of pharmacological activities.[6][7][8][9]

Caption: Figure 1: The core structure of the pyridazine ring.

Synthetic Strategies for Accessing Pyridazine Derivatives

The versatility of the pyridazine scaffold is matched by the diversity of synthetic routes available for its construction and derivatization. The choice of synthetic strategy is often dictated by the desired substitution pattern and the complexity of the target molecule.

Cyclocondensation Reactions: The Workhorse Approach

The most common and direct method for constructing the pyridazine ring involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[10] This approach allows for the facile introduction of substituents at various positions on the resulting pyridazine ring.

Caption: Figure 2: General workflow for pyridazine synthesis via cyclocondensation.

Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

This protocol is adapted from a standard procedure for the synthesis of pyridazinone derivatives.[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoyl propionic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from an appropriate solvent (e.g., ethanol) can be performed for further purification.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Other Synthetic Approaches

Beyond the classical cyclocondensation, a variety of other methods have been developed to access pyridazine derivatives, including:

-

Diels-Alder Reactions: Inverse electron-demand Diels-Alder reactions of 1,2,4,5-tetrazines with dienophiles provide an elegant route to substituted pyridazines.[2]

-

Multicomponent Reactions: These reactions offer an efficient way to generate molecular diversity by combining three or more starting materials in a single step.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: These methods are invaluable for the late-stage functionalization of pre-formed pyridazine rings, allowing for the introduction of a wide array of substituents.[2]

The choice of synthetic route is a critical decision in the drug discovery process, and a thorough understanding of the available methodologies is essential for the efficient generation of novel pyridazine-based compound libraries.

A Spectrum of Biological Activities: The Therapeutic Potential of Pyridazines

Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, underscoring their importance as medicinal chemistry scaffolds.[6][7][9] This section will highlight some of the key therapeutic areas where pyridazines have shown significant promise.

| Therapeutic Area | Key Biological Targets/Mechanisms of Action | Representative Examples/Studies |

| Anticancer | Kinase inhibition (e.g., VEGFR, PDGFR), c-Met inhibition, GLS1 inhibition, BRD inhibition | Ponatinib (Imidazo[1,2-b]pyridazine derivative), various derivatives showing potent activity against colon and breast cancer cell lines.[12][13][14][15] |

| Anti-inflammatory | COX-1/COX-2 inhibition, inhibition of TNF-α and IL-6 production | Pyridazinone derivatives with improved gastrointestinal safety profiles compared to traditional NSAIDs.[16][17][18] |

| Antimicrobial | Inhibition of bacterial and fungal growth | Novel pyridazinone derivatives showing significant activity against resistant bacterial strains like MRSA.[19][20][21][22] |

| Cardiovascular | Vasodilatory effects, positive inotropic agents, antihypertensive activity | Pimobendan, Levosimendan (Cardiotonic agents).[8][23][24] |

| Antiviral | Inhibition of viral replication (e.g., HCV, HIV, Influenza) | Pyridazinones as inhibitors of HCV NS5B polymerase.[25][26][27][28] |

| Central Nervous System | Anticonvulsant, antidepressant, muscle relaxant activities | Minaprine (withdrawn antidepressant).[1][9] |

Anticancer Activity: A Privileged Scaffold in Oncology

The pyridazine core is a prominent feature in a multitude of anticancer agents.[12][13][14] Its derivatives have been shown to target a diverse array of biological processes involved in cancer progression, including aberrant cell signal transduction, tumor metabolism, and epigenetic modifications.[12] For instance, pyridazine moieties function as either core frameworks or warheads in inhibitors of glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain-containing proteins (BRD).[12]

Structure-Activity Relationship (SAR) Insights:

The antiproliferative activity of pyridazine derivatives is highly dependent on the nature and position of their substituents. Studies have shown that the introduction of specific functional groups, such as -OMe, -OH, and -NH2, can enhance anticancer activity.[29] Conversely, bulky groups or halogen atoms may lead to a decrease in potency.[29] The strategic placement of substituents allows for the optimization of interactions with the target protein, leading to improved efficacy and selectivity.

Caption: Figure 3: Key factors influencing the anticancer activity of pyridazine derivatives.

Anti-inflammatory Potential: Targeting Inflammatory Pathways

Chronic inflammation is a key contributor to a variety of diseases. Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory effects through the modulation of key inflammatory mediators.[16][17] These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, with some exhibiting selectivity for COX-2, which is associated with a more favorable side-effect profile.[18] Furthermore, they can regulate inflammatory pathways by limiting the production of thromboxane A2 (TxA2), reducing the release of tumor necrosis factor-alpha (TNF-α), and disrupting interleukin-6 (IL-6) signaling.[17]

Antimicrobial and Antiviral Applications

The emergence of drug-resistant pathogens presents a major global health challenge. Pyridazine derivatives have been investigated as a source of novel antimicrobial and antiviral agents.[19][25] They have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various viruses.[19] The mechanism of action often involves the inhibition of essential viral or bacterial enzymes, such as the HCV RNA-dependent RNA polymerase (NS5B).[26]

Approved Drugs and Future Perspectives

The therapeutic potential of the pyridazine scaffold is validated by the presence of several approved drugs on the market. Examples include the antihypertensive agent hydralazine, the GnRH receptor antagonist relugolix, and the allosteric tyrosine kinase 2 inhibitor deucravacitinib.[1] The success of these drugs highlights the clinical relevance of pyridazine-containing molecules.

The future of pyridazine-based drug discovery is promising. The continued exploration of novel synthetic methodologies will enable the creation of more diverse and complex chemical libraries. Advances in computational chemistry and a deeper understanding of disease biology will facilitate the rational design of next-generation pyridazine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The versatility of the pyridazine scaffold ensures its continued importance in the quest for new and effective medicines.

References

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). SSRN. Retrieved January 29, 2024, from [Link]

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed. (2024). PubMed. Retrieved January 29, 2024, from [Link]

-

Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.). Scholars Research Library. Retrieved January 29, 2024, from [Link]

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (n.d.). IJCRT.org. Retrieved January 29, 2024, from [Link]

-

An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity | Bentham Science Publishers. (2026). Bentham Science Publishers. Retrieved January 29, 2024, from [Link]

-

The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (2024). PubMed. Retrieved January 29, 2024, from [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). SSRN. Retrieved January 29, 2024, from [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (2025). PubMed. Retrieved January 29, 2024, from [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022). MDPI. Retrieved January 29, 2024, from [Link]

-

Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines | Organic Letters - ACS Publications. (2026). ACS Publications. Retrieved January 29, 2024, from [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - MDPI. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

-

[Antimicrobial activity of new pyridazine derivatives] - PubMed. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]

-

Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed. (2021). PubMed. Retrieved January 29, 2024, from [Link]

-

Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091... - ChEMBL - EMBL-EBI. (n.d.). EMBL-EBI. Retrieved January 29, 2024, from [Link]

-

Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles - Sci-Hub. (n.d.). Sci-Hub. Retrieved January 29, 2024, from [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (n.d.). Universidade do Minho Repository. Retrieved January 29, 2024, from [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). Biomedical and Pharmacology Journal. Retrieved January 29, 2024, from [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. (n.d.). ACS Omega. Retrieved January 29, 2024, from [Link]

-

Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved January 29, 2024, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]

-

Pyridazine and phthalazine derivatives with potential antimicrobial activity - ResearchGate. (2025). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - MDPI. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

-

(PDF) Synthesis, characterization and antihypertensive activity of some new substituted pyridazine derivatives - ResearchGate. (2025). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Pyridazine Derivatives as HCV Polymerase Inhibitors: A Drug Discovery for the Treatment of Hepatitis C Virus Infection | Crimsonpublishers.com. (2018). Crimson Publishers. Retrieved January 29, 2024, from [Link]

-

Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed. (2009). PubMed. Retrieved January 29, 2024, from [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - ResearchGate. (2025). ResearchGate. Retrieved January 29, 2024, from [Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - MDPI. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

-

Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage. (n.d.). J-Stage. Retrieved January 29, 2024, from [Link]

-

Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - Who we serve. (2017). Bentham Science. Retrieved January 29, 2024, from [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery - ResearchGate. (2023). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - ResearchGate. (2025). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed. (2016). PubMed. Retrieved January 29, 2024, from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. rjptonline.org [rjptonline.org]

- 10. ijcrt.org [ijcrt.org]

- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091... - ChEMBL [ebi.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. crimsonpublishers.com [crimsonpublishers.com]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 6-Bromo-3,4-dimethylpyridazine

[1]

Executive Summary

6-Bromo-3,4-dimethylpyridazine (CAS: 1354546-59-6 / Analogous structures) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1] Unlike its pyridine analogs, the pyridazine core introduces a specific polarity profile due to the adjacent nitrogen atoms (N=N), creating a high dipole moment that complicates solubility in non-polar media.

This guide provides a technical analysis of its solubility landscape. While lipophilic substituents (Br, 2xMe) enhance solubility in chlorinated and aromatic solvents, the electron-deficient ring system requires careful solvent selection for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1]

Key Takeaway: The molecule exhibits an "intermediate" polarity profile—too polar for pure hexanes, yet sufficiently lipophilic to be insoluble in water. The optimal solvents for processing are Dichloromethane (DCM) for extraction and Ethyl Acetate/Heptane systems for recrystallization.[1]

Physicochemical & Mechanistic Profile

To master the solubility of this compound, one must understand the competing intermolecular forces at play.

Structural Determinants of Solubility

-

Pyridazine Core (Polarity Driver): The 1,2-diazine ring is electron-deficient and possesses a permanent dipole.[1] The lone pairs on the nitrogens act as weak Hydrogen Bond Acceptors (HBA), making the molecule soluble in protic solvents like ethanol, provided the crystal lattice energy isn't too high.

-

Bromine Atom (Lipophilicity Driver): The C-Br bond introduces significant polarizability and lipophilicity (increasing LogP).[1] It also enables "Halogen Bonding" with Lewis basic solvents (e.g., DMSO, DMF), enhancing solubility in these media beyond simple polarity predictions.

-

Dimethyl Groups (Steric/Lipophilic): These disrupt crystal packing efficiency compared to the unsubstituted parent, generally lowering the melting point and increasing solubility in organic solvents like Toluene and THF.

Visualization: Solvation Mechanism

The following diagram illustrates how specific solvent classes interact with the functional groups of 6-Bromo-3,4-dimethylpyridazine.

Figure 1: Mechanistic decomposition of solvation interactions.[1] The molecule requires a solvent that can balance the polarity of the diazine ring with the lipophilicity of the bromine/methyl regions.

Solubility Landscape

The following data categorizes solvent suitability based on thermodynamic affinity and practical utility in synthesis.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Extraction / Chromatography | Excellent for dissolving the crude reaction mixture.[1] |

| Chlorinated | Chloroform | High | NMR Analysis | Standard solvent for characterization.[1] |

| Polar Aprotic | DMF / DMSO | Very High | Reaction Medium | Ideal for SNAr reactions; difficult to remove (high BP).[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Workup / Recrystallization | Solubility increases drastically with temperature (ideal for recrystallization).[1] |

| Alcohols | Methanol / Ethanol | Moderate | Recrystallization | Good solubility when hot; poor when cold.[1] |

| Ethers | THF / 2-MeTHF | Good | Reaction Medium | Excellent for Grignard/Lithiation reactions involving the Br handle.[1] |

| Aromatics | Toluene | Moderate-Good | Reaction Medium | Used for Pd-catalyzed couplings (Suzuki/Buchwald).[1] |

| Alkanes | Hexanes / Heptane | Poor (<1 mg/mL) | Anti-solvent | Used to precipitate the product from EtOAc or Toluene.[1] |

| Aqueous | Water | Very Poor | Wash / Waste | Product will crash out of water; pH independent (mostly).[1] |

ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Note: While Pyridazines are basic (pKa ~2.3 for conjugate acid), 6-Bromo-3,4-dimethylpyridazine is weakly basic due to the electron-withdrawing bromine. Solubility in dilute aqueous acid (0.1 M HCl) is possible but may lead to hydrolysis of the bromine over time.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for your specific batch/polymorph.

-

Preparation: Weigh approx. 50 mg of 6-Bromo-3,4-dimethylpyridazine into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 1 minute after each addition. Sonication (5 mins) is recommended to break crystal lattice energy.[1]

-

Observation: Continue addition until the solution is clear (no visible particulates).

-

Calculation:

(mg/mL).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Validation: If undissolved solid remains after 2 mL, filter the supernatant, dry the residue, and subtract from the initial mass.

Protocol B: Purification via Recrystallization

The most effective method for purifying this intermediate from reaction byproducts.

Recommended System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).[1]

-

Dissolution: Place crude solid in a flask. Add Ethyl Acetate (approx. 3-5 mL per gram) and heat to reflux (77°C).

-

Saturation: If solid remains, add EtOAc dropwise until fully dissolved. Do not add excess.

-

Anti-Solvent Addition: While maintaining reflux, slowly add Heptane until a persistent cloudiness (turbidity) appears.[1]

-

Clarification: Add 1-2 drops of EtOAc to clear the solution.[1]

-

Crystallization: Remove from heat. Allow to cool to Room Temp (25°C) undisturbed for 2 hours. Then move to 4°C (fridge) for 1 hour.

-

Isolation: Filter the crystals and wash with cold Heptane.

Visualization: Recrystallization Logic

This decision tree guides the purification process based on solubility observations.[1]

Figure 2: Workflow for optimizing the recrystallization of brominated pyridazines.[1]

Applications in Synthesis (Solvent Implications)

When utilizing 6-Bromo-3,4-dimethylpyridazine as a scaffold, solvent choice dictates reaction success:

-

Nucleophilic Aromatic Substitution (SNAr):

-

Suzuki-Miyaura Coupling:

-

Lithium-Halogen Exchange:

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 129802865, 6-Bromo-3,4-dimethylpyridazine.[1] Retrieved from [Link][1]

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals.[1] CRC Press.[1] (General reference for diazine solubility modeling).

-

Pfizer Inc. (2016). Solvent Selection Guide for Medicinal Chemistry.[1] (Standard industry reference for solvent hierarchy).

-

Li, J. J. (2014). Name Reactions for Homologation.[1] Wiley.[1] (Context for pyridazine synthesis and handling).

Technical Guide: Safety Data Sheet (SDS) & Handling Protocols for Brominated Dimethylpyridazines

[1]

Executive Summary & Chemical Identity

Brominated dimethylpyridazines (e.g., 3-bromo-4,5-dimethylpyridazine, 4-bromo-3,6-dimethylpyridazine) are critical heterocyclic scaffolds in modern drug discovery.[1] They serve as "click-ready" intermediates for inverse electron-demand Diels-Alder reactions and as electrophilic partners in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

While standard Safety Data Sheets (SDS) provide regulatory compliance data, they often lack the granular handling insights required for high-stakes research.[1] This guide bridges that gap, synthesizing regulatory GHS classifications with practical, field-proven handling protocols.

Target Analogs & Physicochemical Profile

This guide covers the structural class defined by a pyridazine core substituted with at least one bromine atom and two methyl groups.

| Property | Value / Description | Impact on Safety |

| Molecular Formula | C₆H₇BrN₂ | Low molecular weight facilitates volatility.[1] |

| Physical State | Solid (typically off-white to yellow crystalline) | Dust inhalation hazard.[1] |

| Melting Point | 60–90 °C (isomer dependent) | Low melting point implies sublimation risk under high vac.[1] |

| Lipophilicity (LogP) | ~1.5 – 2.0 | Enhanced skin permeability compared to non-methylated analogs.[1] |

| pKa (Conjugate Acid) | ~2.5 – 3.5 | Weak base; compatible with acid scavengers but forms salts with strong acids.[1] |

Hazard Identification (GHS Classification)

Rationale: Based on Structure-Activity Relationship (SAR) analysis of 3-bromopyridine and 3,6-dichloropyridazine.[1]

Core Hazards

Signal Word: WARNING

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][4][5] |

| Serious Eye Damage | Cat 2A | H319 | Causes serious eye irritation.[1][2][4][5][6] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2][3] |

The "Hidden" Hazard: Sensitization Potential

Unlike simple benzenes, halogenated diazines are electron-deficient.[1] They can act as haptens, reacting with skin proteins via Nucleophilic Aromatic Substitution (SₙAr), potentially leading to delayed allergic contact dermatitis.[1]

Safe Handling & Engineering Controls

Expert Insight: The primary risk with these compounds is not acute lethality, but chronic mucosal irritation and cross-contamination of biological assays due to their lipophilicity.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Static Control: These crystalline solids are prone to static charge buildup.[1] Use anti-static weighing boats and ground all glass vessels during transfer to prevent dispersion.[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard PPE | Enhanced PPE (For >5g Scale) | Rationale |

| Hands | Nitrile (4 mil) | Laminate Film (Silver Shield) under Nitrile | Halogenated heterocycles can permeate thin nitrile <15 mins.[1] |

| Eyes | Safety Glasses | Chemical Goggles + Face Shield | Fine dusts bypass standard glasses side-shields.[1] |

| Respiratory | N95 (if outside hood) | P100 / PAPR | Irritating to mucous membranes; H335 hazard.[1] |

Experimental Workflow: Synthesis & Quenching

Trustworthiness: This workflow incorporates specific stop-points to minimize thermal runaway risks common in pyridazine chemistry.

Reaction Safety: Bromination Protocol

When synthesizing these compounds (e.g., via POBr₃ acting on dimethylpyridazinones), the reaction generates significant HBr gas.[1]

Step-by-Step Safety Protocol:

-

Setup: Use a 3-neck flask with an internal temperature probe. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HBr.[1]

-

Addition: Add brominating agents (POBr₃ or PBr₃) dropwise. Maintain internal temperature <60°C to prevent rapid off-gassing.[1]

-

Monitoring: Do not rely solely on TLC. Use LCMS to confirm conversion, as intermediates can be unstable.[1]

-

Quenching (Critical): Never add water directly to the reaction mixture.

-